molecular formula C11H14 B1345745 4-Isopropyl styrene CAS No. 2055-40-5

4-Isopropyl styrene

Cat. No.: B1345745
CAS No.: 2055-40-5
M. Wt: 146.23 g/mol
InChI Key: QQHQTCGEZWTSEJ-UHFFFAOYSA-N
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Description

. It is a derivative of styrene, where the para position of the benzene ring is substituted with an isopropyl group. This compound is used in various industrial applications, particularly in the production of polymers and resins .

Biochemical Analysis

Biochemical Properties

4-Isopropyl styrene plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with phenylalanine ammonia lyase (PAL), an enzyme involved in the biosynthesis of styrene in microorganisms . The interaction between this compound and PAL is crucial for the conversion of phenylalanine to trans-cinnamic acid, a precursor in the styrene biosynthesis pathway. Additionally, this compound can interact with other biomolecules such as shikimate pathway enzymes, which are involved in the metabolic flow balance during styrene production .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In Escherichia coli, the presence of this compound has been shown to significantly increase cell growth in biphasic cultures compared to single-phase cultures . This is likely due to the selective removal of styrene from the reaction system, maintaining its concentration below inhibitory levels. Furthermore, this compound influences cell signaling pathways and gene expression by interacting with enzymes involved in the shikimate pathway, leading to enhanced production of styrene .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound binds to phenylalanine ammonia lyase, facilitating the conversion of phenylalanine to trans-cinnamic acid . This binding interaction is essential for the subsequent steps in the styrene biosynthesis pathway. Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context, thereby influencing gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be maintained at stable concentrations in biphasic cultures, preventing inhibitory effects on cell growth . Prolonged exposure to this compound may lead to degradation products that could impact cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and cell growth, while at high doses, it could exhibit toxic or adverse effects. Studies have indicated that high concentrations of this compound can lead to cellular toxicity and metabolic imbalances . It is essential to determine the threshold levels for safe and effective use of this compound in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to styrene biosynthesis. The compound interacts with enzymes such as phenylalanine ammonia lyase and shikimate pathway enzymes, facilitating the conversion of phenylalanine to trans-cinnamic acid and subsequently to styrene . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels in the biosynthesis process.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical applications and ensuring its effective distribution within biological systems.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing biochemical reactions and metabolic pathways.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl styrene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Radical Polymerization: This reaction involves the formation of polymers through the reaction of free radicals.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isopropyl group, which imparts different physical and chemical properties compared to its analogs. This substitution can affect the polymerization behavior, thermal stability, and solubility of the resulting polymers, making it suitable for specific applications where these properties are desired .

Properties

IUPAC Name

1-ethenyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-10-5-7-11(8-6-10)9(2)3/h4-9H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHQTCGEZWTSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30872-09-4
Record name Benzene, 1-ethenyl-4-(1-methylethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30872-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40174552
Record name p-Isopropylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055-40-5
Record name 1-Ethenyl-4-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Isopropylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Isopropylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-isopropylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a 4-isopropyl group in styrene affect the water resistance of unsaturated polyester resins?

A1: Interestingly, incorporating 4-Isopropyl styrene as a crosslinker leads to improved water resistance in unsaturated polyester resins compared to using unsubstituted styrene. [] This enhancement is attributed to the bulky nature of the isopropyl group, which likely hinders water molecule penetration into the polymer network. [] This effect contrasts with the reduced water resistance observed with other alkyl substituents, suggesting a unique influence of the isopropyl group's structure. []

Q2: Does the incorporation of this compound impact the thermal stability of unsaturated polyester resins?

A2: While the provided research doesn't directly investigate the thermal stability of resins crosslinked with this compound, it highlights a general trend. The study demonstrates that incorporating linear alkyl groups, like n-butyl, into the styrene structure enhances the thermal stability of the resulting resin. [] Although not directly studied, it's plausible that the branched isopropyl group might exert a different influence on thermal properties compared to linear alkyl substituents. Further research would be needed to definitively characterize the thermal behavior of this compound-crosslinked resins.

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